
1-Carboxy-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxy-L-prolylglycine is a dipeptide compound that has garnered significant interest in the scientific community due to its neuroprotective and nootropic properties. This compound is structurally related to piracetam, a well-known nootropic drug, and has been found to possess similar pharmacological effects, including anxiolytic, antihypoxic, neuroprotective, analgesic, and antidepressant activities .
Preparation Methods
1-Carboxy-L-prolylglycine can be synthesized through various methods, including:
Peptide Synthesis: The formation of an amide bond between amino acids is a crucial step in peptide synthesis.
Oxidation of Primary Alcohols and Aldehydes: Carboxylic acids, including this compound, can be prepared through the oxidation of primary alcohols and aldehydes.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide, followed by dilute acid treatment.
Chemical Reactions Analysis
1-Carboxy-L-prolylglycine undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the conversion of carboxylic acids into acid chlorides, anhydrides, esters, and amides.
Oxidation and Reduction: Carboxylic acids can be oxidized to form various derivatives.
Esterification: The conversion of carboxylic acids into esters through acid-catalyzed nucleophilic acyl substitution with alcohols.
Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides and strong acids like HCl or H₂SO₄ for esterification . Major products formed from these reactions include acid chlorides, anhydrides, esters, and amides .
Scientific Research Applications
1-Carboxy-L-prolylglycine has a wide range of scientific research applications:
Nootropic Effects: The compound enhances cognitive functions, including memory and learning, by modulating AMPA receptors and increasing brain-derived neurotrophic factor (BDNF) levels.
Anxiolytic and Antidepressant Activities: It has been found to exhibit anxiolytic and antidepressant-like effects in various animal models.
Analgesic Activity: The compound demonstrates analgesic properties, making it a potential candidate for pain management.
Mechanism of Action
1-Carboxy-L-prolylglycine exerts its effects through several molecular targets and pathways:
AMPA Receptor Modulation: It acts as a positive modulator of AMPA receptors, enhancing synaptic transmission and plasticity.
Insulin-like Growth Factor-1 Modulation: It also modulates the activity of insulin-like growth factor-1, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1-Carboxy-L-prolylglycine is similar to other nootropic compounds, such as:
Piracetam: Both compounds share similar pharmacological effects, including cognitive enhancement and neuroprotection.
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): Noopept is a dipeptide analog of piracetam and has been shown to improve cognitive functions more efficiently due to its high bioavailability.
Cyclo-L-prolylglycine: This compound is an endogenous neuropeptide with similar nootropic and neuroprotective properties.
This compound stands out due to its potent effects at lower doses compared to piracetam and its ability to modulate multiple pathways involved in neuroprotection and cognitive enhancement .
Properties
CAS No. |
5626-57-3 |
|---|---|
Molecular Formula |
C8H12N2O5 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(2S)-2-(carboxymethylcarbamoyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H12N2O5/c11-6(12)4-9-7(13)5-2-1-3-10(5)8(14)15/h5H,1-4H2,(H,9,13)(H,11,12)(H,14,15)/t5-/m0/s1 |
InChI Key |
ANXBRLPWUCKNRA-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


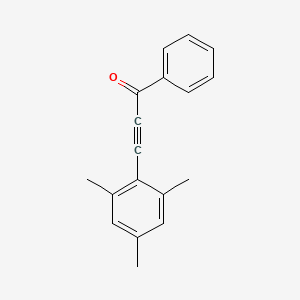
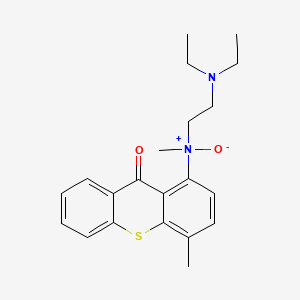
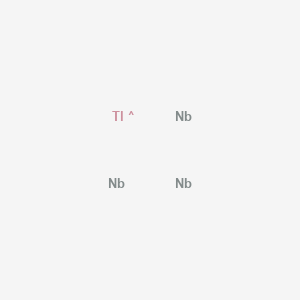
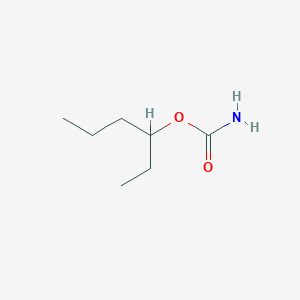
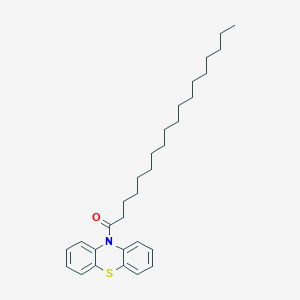
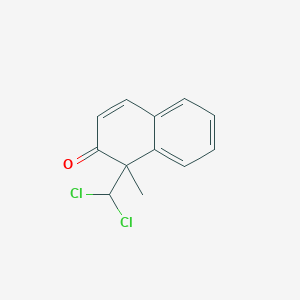


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
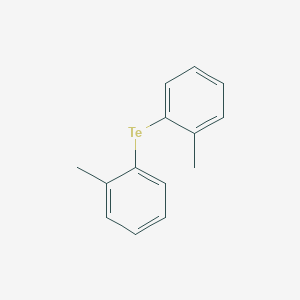


![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
